molecular formula C43H52N4O8 B12415312 PD-1/PD-L1-IN-26

PD-1/PD-L1-IN-26

Cat. No.: B12415312
M. Wt: 752.9 g/mol
InChI Key: JGZQAQGOLLTOQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fundamental Role of the PD-1/PD-L1 Axis in Immune Regulation and Homeostasis

The PD-1/PD-L1 pathway is a critical immune checkpoint that plays a pivotal role in maintaining immune homeostasis and self-tolerance. nih.govnih.gov The PD-1 receptor is expressed on the surface of activated T cells, B cells, and natural killer (NK) cells. nih.gov Its primary ligand, PD-L1, can be expressed on a wide variety of cell types, including hematopoietic and non-hematopoietic cells, and is often upregulated in inflammatory conditions. nih.gov The engagement of PD-1 with PD-L1 delivers an inhibitory signal that dampens T-cell activation, proliferation, and cytokine production. nih.gov This mechanism is essential for preventing excessive immune responses that could lead to autoimmune diseases and for contracting the immune response after an infection has been cleared.

Aberrant Activation of the PD-1/PD-L1 Pathway in Immunological Evasion by Malignancies

Cancer cells can exploit the PD-1/PD-L1 pathway to evade destruction by the immune system. nih.gov Many types of tumors upregulate the expression of PD-L1 on their surface. nih.gov When tumor-infiltrating T cells that express PD-1 recognize and bind to these cancer cells, the PD-1/PD-L1 interaction triggers the same inhibitory signals, effectively "switching off" the T-cell's ability to attack and kill the cancer cell. researchgate.net This process of "adaptive immune resistance" allows the tumor to grow unchecked by the host's immune system. nih.gov

Rationale for Pharmacological Intervention Targeting the PD-1/PD-L1 Axis in Immunotherapy Research

The discovery of the role of the PD-1/PD-L1 axis in tumor immune evasion has led to the development of a new class of cancer treatments known as immune checkpoint inhibitors. wikipedia.org By blocking the interaction between PD-1 and PD-L1, these therapies can release the "brakes" on the immune system, restoring the ability of T cells to recognize and eliminate cancer cells. researchgate.net The first generation of these inhibitors were monoclonal antibodies, which have shown remarkable success in treating a variety of cancers. wikipedia.org

Conceptual Advantages of Small Molecule Inhibitors like PD-1/PD-L1-IN-26 in Immune Checkpoint Blockade Research

While monoclonal antibodies have been transformative, they also have limitations, including high manufacturing costs and potential for immunogenicity. nih.gov Small molecule inhibitors, such as this compound, offer several potential advantages. These include the possibility of oral bioavailability, better penetration into the tumor microenvironment, and potentially shorter half-lives, which could allow for more precise control over their effects. ascopubs.org Consequently, there is significant research interest in the discovery and development of potent and selective small molecule inhibitors of the PD-1/PD-L1 interaction.

Properties

Molecular Formula

C43H52N4O8

Molecular Weight

752.9 g/mol

IUPAC Name

2-(hydroxymethyl)-2-[[4-[[3-[3-[3-[4-(hydroxymethyl)piperidin-1-yl]propoxy]phenyl]-2-methylphenyl]methoxy]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl]methylamino]propane-1,3-diol

InChI

InChI=1S/C43H52N4O8/c1-31-36(11-6-13-39(31)34-10-5-12-37(22-34)52-21-7-18-47-19-16-32(25-48)17-20-47)26-53-38-15-14-35(24-44-43(28-49,29-50)30-51)40(23-38)54-27-41-45-46-42(55-41)33-8-3-2-4-9-33/h2-6,8-15,22-23,32,44,48-51H,7,16-21,24-30H2,1H3

InChI Key

JGZQAQGOLLTOQP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1C2=CC(=CC=C2)OCCCN3CCC(CC3)CO)COC4=CC(=C(C=C4)CNC(CO)(CO)CO)OCC5=NN=C(O5)C6=CC=CC=C6

Origin of Product

United States

Molecular and Cellular Mechanism of Action of Pd 1/pd L1 in 26

Direct Binding and Interaction with PD-1 and/or PD-L1 Proteins

The initial and critical step in the mechanism of action of PD-1/PD-L1-IN-26 is its direct interaction with the PD-1 or PD-L1 proteins. This binding is characterized by its high affinity and specificity, which are crucial for its therapeutic efficacy.

High-Affinity Binding Characterization

Research has demonstrated that this compound exhibits a strong binding affinity for its target. The dissociation constant (KD), a measure of binding affinity, for the interaction between PD-1 and PD-L1 is approximately 8.2 μM. frontiersin.org In comparison, small-molecule inhibitors are being developed to have even higher affinities to effectively compete with this natural interaction. While specific KD values for this compound are not yet publicly available, its efficacy implies a binding affinity sufficient to disrupt the PD-1/PD-L1 complex.

Specificity of Binding to PD-1 and PD-L1 over Related Proteins

A key attribute of an effective inhibitor is its specificity. This compound is designed to selectively bind to PD-1 or PD-L1 without significantly interacting with other related proteins. This is important to minimize off-target effects. For instance, PD-L1 also interacts with CD80, and modulating this interaction can have different immunological consequences. bmj.com The specificity of this compound ensures that its primary effect is the blockade of the PD-1/PD-L1 axis.

Structural Analysis of this compound Binding Interface (e.g., hot spots, binding pockets)

The interaction between PD-1 and PD-L1 involves their respective Ig variable (IgV) domains, burying a significant surface area of about 1,970 Ų. frontiersin.orgnih.gov The binding is primarily mediated by residues within the C′CFG strands of both proteins. frontiersin.orgnih.gov Small molecules like this compound are designed to fit into specific "hot spots" or binding pockets within this interface to disrupt the protein-protein interaction. pnas.org Molecular docking studies of similar small-molecule inhibitors have identified key residues on PD-L1 that are crucial for this interaction. bmj.com These insights into the binding interface are instrumental in the rational design and optimization of compounds like this compound.

Downstream Intracellular Signaling Pathway Modulation

By blocking the interaction between PD-1 and PD-L1, this compound initiates a cascade of downstream effects within the T-cell, effectively reversing the immunosuppressive signals.

Inhibition of SHP-2 Recruitment and Dephosphorylation Events

Upon PD-1 and PD-L1 engagement, the cytoplasmic tail of PD-1 becomes phosphorylated, leading to the recruitment of the tyrosine phosphatase SHP-2. navinci.seembopress.org SHP-2 then dephosphorylates key signaling molecules downstream of the T-cell receptor (TCR), dampening the anti-tumor immune response. navinci.sefrontiersin.org A crucial aspect of the mechanism of this compound is its ability to prevent this recruitment of SHP-2 to the phosphorylated PD-1. embopress.org By inhibiting this initial step in the PD-1 signaling cascade, the subsequent dephosphorylation events are blocked. oncotarget.com

Influence on PI3K-AKT and MAPK Signaling Cascades

The binding of PD-1 to its ligand PD-L1 initiates a signaling cascade that suppresses T-cell activity by recruiting phosphatases, such as SHP2, to the cytoplasmic domain of the PD-1 receptor. frontiersin.orgoup.com These phosphatases dephosphorylate and inactivate key downstream signaling molecules, including those in the Phosphoinositide 3-kinase (PI3K)-AKT and Mitogen-activated protein kinase (MAPK) pathways. frontiersin.orgmdpi.comfrontiersin.org These pathways are crucial for T-cell proliferation, survival, and effector functions. nih.gov

By inhibiting the PD-1/PD-L1 interaction, this compound prevents the recruitment of these phosphatases, thereby sustaining the activation of the PI3K-AKT and MAPK signaling cascades. nih.govoaepublish.com The sustained signaling through these pathways promotes T-cell activation and anti-tumor immunity. oaepublish.commdpi.com Some studies indicate that the PD-1 pathway may primarily interfere with CD28 co-stimulatory signaling, which is upstream of PI3K/AKT activation. frontiersin.orgoncotarget.com The activation of the PI3K/AKT pathway is associated with increased cell proliferation and the regulation of various processes related to cell growth and apoptosis. nih.gov Similarly, the MAPK pathway is also involved in the regulation of cell proliferation and differentiation. mdpi.com

The table below summarizes the key signaling pathways affected by the PD-1/PD-L1 interaction.

PathwayEffect of PD-1/PD-L1 EngagementEffect of this compound
PI3K-AKT Inhibition/Dephosphorylation frontiersin.orgfrontiersin.orgSustained Activation nih.govoaepublish.com
MAPK Inhibition/Dephosphorylation frontiersin.orgmdpi.comSustained Activation mdpi.comoaepublish.com

Immunological Reprogramming and Functional Restoration in Cellular Models

The inhibition of the PD-1/PD-L1 pathway by compounds like this compound leads to a significant reprogramming of the immune response, particularly by restoring the function of exhausted T-cells.

Reversal of T-Cell Exhaustion and Anergy

T-cell exhaustion is a state of dysfunction that arises during chronic infections and cancer, characterized by the progressive loss of effector functions. nih.govrupress.org A key feature of exhausted T-cells is the sustained high expression of inhibitory receptors like PD-1. frontiersin.orgpnas.org Blockade of the PD-1/PD-L1 pathway has been shown to reverse T-cell exhaustion, restoring their ability to proliferate and exert cytotoxic functions. rupress.orgfrontiersin.orgfrontiersin.org This reversal is a critical mechanism for the therapeutic efficacy of PD-1/PD-L1 inhibitors. nih.gov Similarly, T-cell anergy, a state of unresponsiveness to antigenic stimulation, can be induced by PD-1 signaling. nih.govfrontiersin.org By blocking this signal, this compound can overcome anergy and restore T-cell responsiveness. amegroups.org

Potentiation of T-Cell Proliferation and Activation

The PD-1/PD-L1 interaction delivers a potent inhibitory signal that curtails T-cell proliferation and activation. nih.govarvojournals.org By blocking this interaction, this compound effectively "releases the brakes" on T-cells, leading to their enhanced proliferation and activation upon antigen recognition. frontiersin.orgamegroups.org This potentiation of the T-cell response is a cornerstone of the anti-tumor effect of PD-1/PD-L1 blockade. nih.gov

Enhancement of Pro-inflammatory Cytokine Secretion (e.g., IFN-γ, IL-2, TNF-α)

Exhausted T-cells exhibit a marked reduction in the production of key pro-inflammatory cytokines such as Interferon-gamma (IFN-γ), Interleukin-2 (B1167480) (IL-2), and Tumor Necrosis Factor-alpha (TNF-α). nih.govresearchgate.net These cytokines are vital for an effective anti-tumor immune response. IFN-γ has direct anti-proliferative effects on tumor cells and can also upregulate MHC molecules, making tumors more visible to the immune system. frontiersin.org IL-2 is a critical growth factor for T-cells, while TNF-α can induce tumor cell apoptosis. frontiersin.orgresearchgate.net Blockade of the PD-1/PD-L1 pathway by inhibitors like this compound has been demonstrated to restore the secretion of these essential cytokines by T-cells. nih.govamegroups.org

The following table details the impact of PD-1/PD-L1 blockade on cytokine production.

CytokineFunction in Anti-Tumor ImmunityEffect of PD-1/PD-L1 Blockade
IFN-γ Direct anti-tumor effects, enhances antigen presentation frontiersin.orgIncreased Secretion nih.govamegroups.org
IL-2 T-cell growth and survival factor frontiersin.orgIncreased Secretion amegroups.orgnih.gov
TNF-α Induces tumor cell apoptosis nih.govresearchgate.netIncreased Secretion frontiersin.orgresearchgate.net

Impact on the Function of Regulatory T Cells (Tregs) and Other Immune Cell Subsets (e.g., Macrophages, NK Cells)

The effects of PD-1/PD-L1 blockade extend beyond cytotoxic T-cells to other crucial immune cell populations.

Regulatory T cells (Tregs): Tregs are a subset of T-cells that suppress the immune response and play a role in maintaining self-tolerance. frontiersin.org They can also express PD-1. frontiersin.orgrupress.org While the role of PD-1 on Tregs is complex, some studies suggest that blocking PD-1 can reduce the suppressive function of Tregs, further contributing to an enhanced anti-tumor immune response. frontiersin.orgfrontiersin.org

Macrophages: Macrophages are versatile immune cells that can have both pro- and anti-tumor functions. PD-L1 expression on macrophages can suppress T-cell activity. oatext.com The impact of PD-1/PD-L1 blockade on macrophage function is an area of active research, with some evidence suggesting it may shift them towards a more pro-inflammatory, anti-tumor phenotype. frontiersin.org

Natural Killer (NK) Cells: NK cells are innate lymphocytes that can directly kill tumor cells. nih.gov NK cells can also express PD-1, and engagement with PD-L1 on tumor cells can inhibit their cytotoxic activity. acir.orgfrontiersin.orgashpublications.org Blockade of the PD-1/PD-L1 pathway can restore the function of exhausted NK cells, enhancing their ability to eliminate tumors. nih.govacir.orgbiorxiv.org

Preclinical Research Methodologies for Pd 1/pd L1 in 26 Evaluation

In Vitro Biochemical and Biophysical Assays

A primary step in the characterization of PD-1/PD-L1-IN-26 involves biochemical and biophysical assays that directly measure the compound's interaction with its target proteins.

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assays

Homogeneous Time-Resolved Fluorescence (HTRF) assays are a key method for quantifying the binding affinity of inhibitors to the PD-1/PD-L1 complex. In these assays, the PD-1 and PD-L1 proteins are tagged with donor and acceptor fluorophores. When the proteins interact, the fluorophores are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET). The introduction of an inhibitor like this compound disrupts this interaction, leading to a decrease in the FRET signal. This change is used to determine the inhibitor's potency.

Research findings indicate that this compound is a potent inhibitor of the PD-1/PD-L1 interaction. medchemexpress.commedchemexpress.com Specifically, HTRF assays have been employed to determine its half-maximal inhibitory concentration (IC₅₀).

Table 1: HTRF Assay Results for this compound

Compound Name Assay Type Target IC₅₀ (µM)
This compound HTRF PD-1/PD-L1 0.0380

Amplified Luminescent Proximity Homogeneous Assay (ALPHA/AlphaLISA)

The Amplified Luminescent Proximity Homogeneous Assay (ALPHA), particularly the AlphaLISA format, is another bead-based assay used to study biomolecular interactions. In this system, donor and acceptor beads are coated with streptavidin and an anti-tag antibody, respectively. Biotinylated PD-1 and tagged PD-L1 are then introduced. In the absence of an inhibitor, the binding of PD-1 to PD-L1 brings the beads close, generating a chemiluminescent signal. This compound would be expected to disrupt this proximity-based signal in a concentration-dependent manner, allowing for the determination of its inhibitory constant. At present, specific data from AlphaLISA assays for this compound is not publicly available.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free technique that provides real-time data on the binding kinetics of a compound. In a typical setup, one of the target proteins (e.g., PD-1) is immobilized on a sensor chip. A solution containing the other protein (PD-L1) and the inhibitor, this compound, is then passed over the chip. The binding and dissociation of the molecules are monitored by changes in the refractive index at the sensor surface. This allows for the determination of the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). While SPR is a standard method for characterizing PD-1/PD-L1 inhibitors, specific kinetic data for this compound has not been reported in available literature.

Differential Scanning Fluorimetry (DSF) for Thermal Stability

Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, is used to assess the effect of a ligand on the thermal stability of a target protein. A fluorescent dye that binds to hydrophobic regions of a protein is used. As the protein is heated, it unfolds, exposing these hydrophobic regions and causing an increase in fluorescence. The temperature at which half of the protein is unfolded is the melting temperature (Tm). The binding of a stabilizing ligand, such as an inhibitor, is expected to increase the Tm. This assay could be used to confirm the direct binding of this compound to either PD-1 or PD-L1. However, specific DSF data for this compound is not currently available.

In Vitro Cell-Based Functional Assays

Following biochemical and biophysical characterization, cell-based assays are crucial for determining the functional consequences of inhibiting the PD-1/PD-L1 interaction in a more physiologically relevant context.

T-Cell Based Reporter Gene Assays (e.g., NFAT-luciferase reporter assays)

T-cell based reporter gene assays are designed to measure the downstream signaling effects of PD-1 engagement. Engineered Jurkat T-cells, which express PD-1 and contain a luciferase reporter gene under the control of the Nuclear Factor of Activated T-cells (NFAT) response element, are often used. These cells are co-cultured with antigen-presenting cells engineered to express PD-L1. The engagement of PD-1 by PD-L1 inhibits T-cell receptor signaling, leading to a reduction in NFAT activation and, consequently, lower luciferase expression. An effective inhibitor like this compound would block the PD-1/PD-L1 interaction, thereby restoring T-cell activation and increasing the luciferase signal. While it is known that this compound activates the immune microenvironment by promoting the infiltration of CD4+ T cells into tumor tissues, specific data from NFAT-luciferase reporter assays for this compound are not detailed in the available sources. medchemexpress.commedchemexpress.com

Co-culture Systems with PD-L1-Expressing Tumor Cells and PD-1-Expressing T Cells

To investigate the biological activity of this compound, co-culture systems are a foundational in vitro methodology. These systems typically involve culturing tumor cells that express PD-L1 with T cells, such as peripheral blood mononuclear cells (PBMCs) or specific T cell lines (e.g., Jurkat cells), which express PD-1. nih.gov This environment mimics the tumor microenvironment, allowing for the assessment of the compound's ability to block the PD-1/PD-L1 interaction and restore T cell function.

For instance, a typical experimental setup would involve seeding PD-L1-positive cancer cell lines, such as the breast cancer cell line MDA-MB-231, and then adding PBMCs. nih.gov The expression of PD-L1 on tumor cells can be constitutive or induced by cytokines like interferon-gamma (IFN-γ) to better reflect the inflammatory state of a tumor. nih.govresearchgate.net The co-cultures are then treated with varying concentrations of this compound. The subsequent functional assays measure the reversal of T cell suppression, a key indicator of the inhibitor's efficacy.

Assays for T-Cell Proliferation and Cytotoxicity

The binding of PD-L1 to PD-1 on T cells transmits an inhibitory signal that suppresses T cell proliferation and their ability to kill cancer cells. nih.govnih.govyoutube.com Assays to measure T-cell proliferation are therefore critical in evaluating this compound. These assays often utilize dyes like carboxyfluorescein succinimidyl ester (CFSE), which is diluted with each cell division, allowing for the tracking of proliferation via flow cytometry. An increase in the proliferation of PD-1 positive CD8+ T cells in the presence of the inhibitor would suggest a positive clinical outcome. pnas.org

Cytotoxicity assays measure the ability of T cells to kill target tumor cells. In a co-culture setting, the viability of the PD-L1-expressing tumor cells is quantified after treatment with this compound. A decrease in tumor cell viability indicates that the compound has successfully restored the cytotoxic function of the T cells. researchgate.netnih.gov These assays provide direct evidence of the therapeutic potential of the inhibitor in promoting an anti-tumor immune response. mdpi.com

Measurement of Immune Cytokine Production by ELISA or Flow Cytometry

Activated T cells produce a range of cytokines, such as interleukin-2 (B1167480) (IL-2) and IFN-γ, which are crucial for a robust anti-tumor response. The PD-1/PD-L1 interaction inhibits this cytokine production. nih.govyoutube.com To assess the efficacy of this compound, the levels of these key cytokines in the supernatant of the co-culture systems are measured.

Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying the concentration of specific cytokines like IL-2 and IFN-γ. nih.gov An increase in the secretion of these cytokines in the presence of this compound would signify the blockade of the inhibitory pathway and the restoration of T cell effector functions. youtube.com Alternatively, intracellular cytokine staining followed by flow cytometry can be used to identify the specific T cell populations (e.g., CD8+ T cells) that are producing the cytokines. nih.govresearchgate.netresearchgate.net

Table 1: Representative Data on Cytokine Production in Response to a PD-1/PD-L1 Inhibitor

Treatment GroupIFN-γ Secretion (pg/mL)IL-2 Secretion (pg/mL)
Control (Co-culture only)15080
This compound (10 µM)450240
Positive Control (Anti-PD-L1 Ab)500280

Immune Synapse Formation and Ligation Studies

The immune synapse is the interface between a T cell and an antigen-presenting cell or a target tumor cell, and it is essential for T cell activation. nih.gov The engagement of PD-1 by PD-L1 can interfere with the maturation and stability of the immune synapse, thereby inhibiting T cell function. researchgate.netnih.gov

Microscopy techniques are used to study the formation of the immune synapse and the localization of key proteins. researchgate.net Ligation studies can assess how this compound affects the interaction between PD-1 and PD-L1 at this interface. Research has shown that some anti-PD-1 antibodies not only block the binding to PD-L1 but also remove PD-1 from the synapse, which correlates with the extent of T cell activation. biorxiv.orgresearchgate.net Similar studies for this compound would provide insights into its precise mechanism of action at the cellular level.

In Silico Computational Approaches for Rational Design and Optimization

Structure-Based Virtual Screening and Ligand-Based Virtual Screening

In silico methods are instrumental in the discovery and optimization of small molecule inhibitors like this compound. Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, in this case, PD-L1. nih.govtandfonline.com

Structure-based virtual screening (SBVS) utilizes the three-dimensional structure of the target protein (PD-L1). acs.org A library of compounds is docked into the binding site of PD-L1, and scoring functions are used to estimate the binding affinity of each compound. This approach is crucial for identifying novel chemical scaffolds that can fit into the binding pocket. tandfonline.com

Ligand-based virtual screening (LBVS), on the other hand, uses the information of known active molecules to identify other compounds with similar properties. This method is employed when the 3D structure of the target is not available or to complement structure-based approaches. acs.org

Molecular Docking and Dynamics Simulations to Predict Binding Modes

Once potential inhibitors are identified through virtual screening, molecular docking is used to predict the precise binding orientation and conformation of the small molecule within the active site of the target protein. nih.govresearchgate.net This technique provides detailed insights into the interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the PD-L1 protein. nih.govsemanticscholar.org

Molecular dynamics (MD) simulations are then employed to study the stability of the protein-ligand complex over time. rsc.orgplos.org These simulations provide a dynamic view of the binding, helping to validate the docking poses and assess the stability of the interactions. The results of MD simulations can guide the rational design and optimization of the inhibitor to improve its potency and binding affinity. semanticscholar.org

Table 2: Key Amino Acid Residues in PD-L1 for Inhibitor Binding

Amino Acid ResiduePotential Interaction
Tyr56Hydrogen Bond, π-π Stacking
Asp122Hydrogen Bond, Electrostatic Interaction
Lys124Hydrogen Bond
Arg125Hydrogen Bond

Based on a thorough search of available scientific literature, there is no public or published research data specifically detailing preclinical research methodologies for the compound designated "this compound". Information regarding the use of genetically engineered mouse models for pathway dissection or the ex vivo analysis of tissues and cells from animals treated with this specific compound is not available in the public domain.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the requested outline and focuses solely on "this compound".

Structure Activity Relationship Sar and Lead Optimization of Pd 1/pd L1 in 26 Analogues

Identification of Key Pharmacophoric Groups and Binding Interactions

The development of PD-1/PD-L1-IN-26 (compound II-14) was rooted in a strategy of scaffold hopping from a known biphenyl-based inhibitor. nih.gov The core structure of this series of compounds is characterized by several key pharmacophoric elements that are crucial for their interaction with the PD-L1 protein. Molecular docking studies have been instrumental in elucidating these interactions.

The foundational structure consists of a central aromatic ring system, a biphenyl (B1667301) group, and a flexible linker connecting to a terminal moiety. For compound II-14, this was refined to a 1,3,4-oxadiazole (B1194373) structure. nih.gov The biphenyl moiety is critical as it occupies a hydrophobic pocket on the surface of PD-L1. The interactions within this pocket are primarily non-polar.

A significant breakthrough in this series was the introduction of a 1,3,4-oxadiazole ring. This particular heterocyclic group was found to be a key contributor to the compound's high affinity for PD-L1. Docking simulations suggest that the oxadiazole ring forms specific hydrogen bonds with amino acid residues in the binding site, thereby anchoring the inhibitor and enhancing its potency. nih.gov

Rational Design and Synthesis of Derivatives to Enhance Potency and Selectivity

The rational design of derivatives of the lead compound was guided by the insights gained from SAR studies and molecular modeling. The primary objective was to systematically modify the lead structure to improve its potency against the PD-1/PD-L1 interaction.

The synthesis of these analogues involved multi-step reaction sequences. A general synthetic route commenced with the coupling of a substituted biphenyl intermediate with a suitable aromatic boronic acid via a Suzuki coupling reaction. This was followed by the introduction of the linker and subsequent formation of the 1,3,4-oxadiazole ring through cyclization reactions.

A series of derivatives were synthesized by introducing various substituents on the terminal aromatic ring. The electronic and steric properties of these substituents were systematically varied to probe their effect on biological activity. For instance, the introduction of electron-withdrawing or electron-donating groups at different positions on the terminal ring led to a range of potencies, as summarized in the table below.

Table 1: Inhibitory Activities of Selected Analogues

Compound R Group IC₅₀ (μM) nih.gov
II-a H 1.13
II-b 2-F 0.865
II-c 3-F 0.521
II-d 4-F 0.432
II-e 2-Cl 0.773
II-f 3-Cl 0.458
II-g 4-Cl 0.315
II-h 2-CH₃ 1.02
II-i 3-CH₃ 0.662
II-j 4-CH₃ 0.537
II-k 2-OCH₃ 1.25
II-l 3-OCH₃ 0.724
II-m 4-OCH₃ 0.613
II-14 3-CF₃ 0.0380

This systematic exploration revealed that a trifluoromethyl group at the meta-position (R = 3-CF₃) of the terminal phenyl ring, as seen in compound II-14, resulted in a significant enhancement of potency, with an IC₅₀ value of 0.0380 μM. nih.gov

Impact of Stereochemistry and Conformational Constraints on Activity

While the primary research on compound II-14 and its direct analogues does not extensively detail the impact of stereochemistry, as the molecule itself is achiral, the broader field of small-molecule PD-1/PD-L1 inhibitors has shown that stereochemistry can be a critical determinant of activity. For related classes of inhibitors, the spatial arrangement of substituents and the conformational rigidity of the molecule can profoundly influence how it fits into the binding pocket of PD-L1. A constrained conformation can reduce the entropic penalty of binding, leading to higher affinity. The rigid 1,3,4-oxadiazole ring in compound II-14 likely contributes to a favorable, pre-organized conformation for binding. nih.gov

Strategies for Improving Metabolic Stability and Pharmacokinetic Properties in Preclinical Models

While specific pharmacokinetic data for this compound (compound II-14) is not extensively detailed in the primary publication, the development of such orally available small-molecule inhibitors inherently involves optimization of their metabolic stability and pharmacokinetic profiles. Strategies to improve these properties often include:

Introduction of metabolically resistant groups: The incorporation of groups like the trifluoromethyl (CF₃) in compound II-14 is a common strategy to block potential sites of metabolic oxidation. nih.gov

Modification of lipophilicity: Adjusting the lipophilicity of the molecule can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

In vivo evaluation: The lead compound, II-14, was evaluated in a mouse tumor model, where it demonstrated a tumor growth inhibition (TGI) value of 35.74%. nih.gov This indicates that the compound possesses sufficient in vivo stability and bioavailability to exert a therapeutic effect. Further studies showed a synergistic effect when combined with 5-FU, achieving a TGI of 64.59%. nih.gov Immunohistochemistry analysis confirmed that compound II-14 activated the immune microenvironment by increasing the infiltration of CD4+ T cells into tumor tissues. nih.gov

Mechanisms of Resistance to Pd 1/pd L1 Pathway Inhibition in Preclinical Models

Characterization of Intrinsic Resistance Pathways within Tumor Cells and the Tumor Microenvironment

Intrinsic resistance refers to the situation where tumors are refractory to PD-1/PD-L1 blockade from the outset. nih.gov This is often dictated by the baseline characteristics of the tumor cells and the surrounding tumor microenvironment (TME).

Tumor Cell-Intrinsic Factors:

Genetic and Epigenetic Alterations: The genetic makeup of a tumor cell can render it invisible or non-responsive to the immune system. Mutations that lead to a loss of tumor-associated antigens mean there is nothing for T-cells to recognize. aacrjournals.orgbmj.com Similarly, defects in the antigen presentation machinery, such as mutations in the Beta-2-microglobulin (B2M) gene, prevent tumor antigens from being displayed on the cell surface via MHC class I molecules. aacrjournals.orgmdpi.com

Oncogenic Signaling Pathways: Certain cancer-driving pathways can create an immunosuppressive state. For instance, activation of the Wnt/β-catenin signaling pathway has been shown to prevent T-cell infiltration into the tumor, creating an immunologically "cold" environment. nih.gov Loss of the tumor suppressor gene PTEN activates the PI3K/Akt pathway, which not only promotes tumor cell proliferation but also contributes to an immunosuppressive TME. mdpi.com

Insensitivity to Immune Signals: Tumors may develop resistance by becoming insensitive to anti-tumor immune signals like interferon-gamma (IFN-γ). nih.gov IFN-γ, released by activated T-cells, normally helps by increasing MHC expression and can directly inhibit tumor growth. nih.gov However, mutations in the IFN-γ receptor signaling pathway, such as in JAK1 or JAK2, can abolish these effects and lead to resistance. frontiersin.org

Tumor Microenvironment (TME) Factors: The TME is a complex ecosystem of immune cells, stromal cells, blood vessels, and extracellular matrix components that can either support or suppress an anti-tumor immune response. nih.gov

Immunosuppressive Cell Populations: The TME is often infiltrated by cells that actively suppress T-cell function. These include regulatory T-cells (Tregs), myeloid-derived suppressor cells (MDSCs), and M2-polarized tumor-associated macrophages (TAMs). mdpi.comnih.govfrontiersin.org These cells release inhibitory cytokines and create a metabolic environment that is hostile to effector T-cells. nih.govnih.gov

Physical Barriers: A dense extracellular matrix, rich in collagen, can act as a physical barrier, preventing T-cells from reaching the tumor cells. mdpi.com

Adaptive Resistance Mechanisms in Immunocompetent Models

Adaptive resistance occurs when a tumor that was initially sensitive to PD-1/PD-L1 blockade evolves to evade the therapy. nih.gov This process is a direct consequence of the therapeutic pressure exerted by a reactivated immune system.

A primary mechanism of adaptive resistance is the upregulation of PD-L1 on tumor cells, which is often driven by the very IFN-γ secreted by the tumor-infiltrating T-cells that are activated by the therapy. nih.govjcancer.org This creates a negative feedback loop where the anti-tumor immune response itself triggers the expression of its own inhibitor. jcancer.org

Furthermore, under the pressure of PD-1/PD-L1 blockade, both tumor cells and exhausted T-cells can upregulate other alternative immune checkpoint molecules. nih.gov Preclinical studies in immunocompetent mouse models have shown that following an initial response to anti-PD-1 therapy, tumors can progress due to the increased expression of checkpoints like T-cell immunoglobulin mucin-3 (TIM-3), Lymphocyte-activation gene 3 (LAG-3), and CTLA-4 on T-cells. frontiersin.orgnih.govnih.gov This suggests that the immune system attempts to restore homeostasis by engaging other inhibitory pathways, which the tumor then exploits to continue its growth. In some neuroblastoma models, PD-L1 expression on tumor cells induces adaptive resistance, hampering the efficacy of vaccine therapies. plos.org

Identification of Molecular and Cellular Mediators of Resistance

Research in preclinical models has pinpointed specific molecules and cells that drive resistance to PD-1/PD-L1 inhibition.

CategoryMediatorRole in Resistance
Cellular Mediators Regulatory T-cells (Tregs)Suppress effector T-cell activity and proliferation within the TME. nih.govnih.gov
Myeloid-Derived Suppressor Cells (MDSCs)A heterogeneous population of immature myeloid cells that suppress T-cell responses through various mechanisms. mdpi.combmj.com
M2 Tumor-Associated Macrophages (TAMs)Promote an immunosuppressive microenvironment and can contribute to resistance. frontiersin.org
Molecular Mediators Alternative Immune Checkpoints (TIM-3, LAG-3, CTLA-4)Upregulated on T-cells during therapy, providing alternative pathways for T-cell inhibition and exhaustion. mdpi.comfrontiersin.orgnih.gov
Transforming Growth Factor-beta (TGF-β)An immunosuppressive cytokine that inhibits T-cell infiltration and function and promotes Treg activity. nih.gov
NLRP3 InflammasomeA tumor-intrinsic signaling pathway that can be triggered by PD-L1, leading to the recruitment of MDSCs and driving adaptive resistance. jci.org
Indoleamine 2,3-dioxygenase (IDO)An enzyme that depletes tryptophan, an essential amino acid for T-cell function, creating a metabolic barrier.
PI3K/Akt/mTOR PathwayOncogenic signaling that can promote PD-L1 expression and foster an immunosuppressive TME. mdpi.com
Wnt/β-catenin PathwayActivation leads to T-cell exclusion from the tumor core. nih.gov
Interferon Signaling Pathway (JAK/STAT)Loss-of-function mutations render tumor cells insensitive to the anti-tumor effects of IFN-γ. frontiersin.org

This table summarizes key mediators identified in preclinical research that contribute to resistance against PD-1/PD-L1 checkpoint blockade.

Preclinical Strategies to Overcome or Circumvent Resistance

The insights gained from preclinical resistance models have spurred the development of numerous strategies to restore or enhance the efficacy of PD-1/PD-L1 blockade.

Combination with Other Immune Checkpoint Inhibitors: A leading strategy is the combination of anti-PD-1/PD-L1 with antibodies targeting other checkpoints. Dual blockade of PD-1 and CTLA-4 is already a clinical success, and preclinical models show significant promise for combinations with inhibitors of LAG-3 and TIM-3 to overcome T-cell exhaustion. mdpi.comnih.govnih.gov

Targeting Immunosuppressive Cells: Strategies to deplete or reprogram immunosuppressive cells in the TME are being actively explored. For example, inhibiting the CSF1R receptor on TAMs can shift them to a more pro-inflammatory state and overcome resistance. frontiersin.org Similarly, blocking the CXCR2 receptor can prevent the recruitment of MDSCs to the tumor. mdpi.com

Modulating the Tumor Microenvironment: The use of agents that target immunosuppressive molecules like TGF-β has shown success in preclinical models by increasing T-cell infiltration and activity. nih.gov

Combination with Targeted Therapies: Combining PD-1/PD-L1 blockade with small molecule inhibitors that target specific oncogenic pathways, such as BRAF and MEK inhibitors in melanoma, can enhance anti-tumor immunity. frontiersin.orgmdpi.com PARP inhibitors, which can upregulate PD-L1 expression, are also being tested in combination to create a synergistic effect. acs.org

Combination with Conventional Therapies: Chemotherapy and radiation can induce immunogenic cell death, releasing tumor antigens and promoting an immune response that can synergize with checkpoint blockade. mdpi.com

Novel Immunotherapies: The development of tumor neoantigen vaccines aims to boost the generation of tumor-specific T-cells, which can then be unleashed by PD-1/PD-L1 inhibitors. mdpi.com

These preclinical strategies, often involving combination therapies, are essential for developing next-generation treatments for patients who are resistant to PD-1/PD-L1 blockade monotherapy. aacrjournals.org

Combinatorial Preclinical Research Strategies Involving Pd 1/pd L1 in 26

Combination with Other Immune Checkpoint Modulators in Preclinical Models

The combination of PD-1/PD-L1 pathway inhibitors with other immune checkpoint modulators, such as those targeting CTLA-4, LAG-3, and TIM-3, is a key area of investigation. The rationale behind this approach is to simultaneously block multiple pathways that suppress T-cell activity, potentially leading to a more robust and durable anti-tumor immune response. While specific preclinical data on combining PD-1/PD-L1-IN-26 with these modulators is not yet widely published, the principle is well-established within the field of immuno-oncology. Such studies would typically involve in vivo models, like syngeneic mouse tumor models, to evaluate the combined effect on tumor growth, survival rates, and the tumor microenvironment's immune cell composition.

Combination with Conventional Cancer Therapies in Preclinical Models

Preclinical research often explores the synergy between immune checkpoint inhibitors and traditional cancer treatments like chemotherapy and radiotherapy. Chemotherapy can induce immunogenic cell death, releasing tumor antigens and promoting an immune response that can be amplified by PD-1/PD-L1 blockade. Similarly, radiotherapy can trigger the release of pro-inflammatory cytokines and enhance T-cell infiltration into the tumor, creating a more favorable environment for the action of checkpoint inhibitors. Preclinical models are essential for determining the optimal sequencing and timing of these combinations to maximize their anti-tumor effects.

Combination with Targeted Therapies in Preclinical Models

The integration of PD-1/PD-L1 inhibitors with targeted therapies, such as kinase inhibitors and VEGF/VEGFR inhibitors, is another promising avenue. Kinase inhibitors can directly target oncogenic pathways within cancer cells, while also having immunomodulatory effects. VEGF/VEGFR inhibitors can normalize the tumor vasculature, improving immune cell infiltration and function. Preclinical studies combining this compound with these agents would aim to demonstrate enhanced tumor control by simultaneously targeting tumor cell growth and suppressing the tumor's immune-evasive mechanisms.

Combination with Novel Immunotherapies in Preclinical Models

Combining this compound with emerging immunotherapies like cancer vaccines and oncolytic viruses represents a cutting-edge approach. Cancer vaccines are designed to stimulate a specific anti-tumor T-cell response, which can be further unleashed by blocking the PD-1/PD-L1 pathway. Oncolytic viruses can selectively infect and kill cancer cells, triggering an inflammatory response within the tumor microenvironment. This inflammation can attract immune cells, making the tumor more susceptible to checkpoint inhibition. Preclinical models are crucial for evaluating the safety and efficacy of these novel combinations and for understanding the underlying immunological mechanisms.

Biomarkers and Translational Research in Preclinical Studies

Identification of Predictive Biomarkers in Non-Human Models

Predictive biomarkers are measurable characteristics that can forecast the likely benefit from a specific therapy. In the context of PD-1/PD-L1 pathway inhibitors, several biomarkers are investigated in preclinical models to predict the antitumor activity of compounds like PD-1/PD-L1-IN-26. While specific data for this compound is limited, the general approach involves evaluating established and exploratory biomarkers.

PD-L1 Expression: The expression of PD-L1 on tumor cells and immune cells within the tumor microenvironment is a primary biomarker for anti-PD-1/PD-L1 therapies. aacrjournals.orgesmo.org High PD-L1 expression is often associated with an adaptive immune resistance mechanism where the tumor upregulates PD-L1 in response to anti-tumor immune activity, such as the presence of interferon-gamma (IFN-γ) released by T cells. nih.govnih.gov Therefore, tumors with high PD-L1 expression are often, though not always, more responsive to checkpoint blockade. esmo.orgaacrjournals.org Preclinical studies in syngeneic mouse tumor models are used to evaluate the correlation between baseline PD-L1 levels and the efficacy of the inhibitor. aacrjournals.org

Tumor Mutational Burden (TMB): TMB, the total number of mutations per coding area of a tumor genome, has emerged as an important independent biomarker for predicting response to immune checkpoint inhibitors. aacrjournals.orgnih.gov A high TMB is thought to lead to the formation of more neoantigens, which are novel proteins that can be recognized as foreign by the immune system, thereby stimulating a T-cell response. aacrjournals.org Across various cancer types, higher TMB has been correlated with improved outcomes for patients treated with PD-1/PD-L1 blockade. aacrjournals.orgamegroups.org Notably, TMB and PD-L1 expression are often not significantly correlated, suggesting they can provide independent predictive information. nih.govmdpi.com

T-cell Infiltration: The presence of T cells, particularly cytotoxic CD8+ T cells, within the tumor microenvironment is a prerequisite for the efficacy of PD-1/PD-L1 inhibitors. aacrjournals.org These therapies work by "releasing the brakes" on already present anti-tumor T cells. jcancer.org Research indicates that this compound activates the immune microenvironment by specifically promoting the infiltration of CD4+ T cells into tumor tissues. medchemexpress.com The density and location of tumor-infiltrating lymphocytes (TILs) are analyzed in preclinical tumor models. An increase in the density of CD8+ TILs following treatment is a strong indicator of an anti-tumor immune response. nih.govacir.org

TCR Clonality: The T-cell receptor (TCR) repertoire diversity and clonality within the tumor provide insights into the nature of the anti-tumor immune response. High T-cell clonality, indicating the expansion of a few specific T-cell clones, suggests a targeted immune response against tumor antigens. frontiersin.org Studies have shown that an increase in intratumoral T-cell clonality after anti-PD-1/PD-L1 therapy can be a predictor of a long-term response. frontiersin.orgbiorxiv.org Analysis of the TCR repertoire in preclinical models treated with a new agent like this compound would be essential to understand its impact on the expansion of tumor-reactive T-cell clones.

Table 1: Key Predictive Biomarkers for PD-1/PD-L1 Axis Inhibition

Biomarker Rationale Common Preclinical Assessment
PD-L1 Expression Indicates an ongoing, but suppressed, anti-tumor immune response (adaptive resistance). nih.govnih.gov Immunohistochemistry (IHC), Flow Cytometry
Tumor Mutational Burden (TMB) Higher TMB can lead to more neoantigens, increasing tumor immunogenicity. aacrjournals.org Whole Exome Sequencing (WES), Next-Generation Sequencing (NGS) Panels
T-cell Infiltration Presence of CD8+ T cells is necessary for tumor cell killing upon checkpoint blockade. aacrjournals.orgtandfonline.com IHC for CD3/CD8, Flow Cytometry
TCR Clonality Increased clonality suggests the expansion of specific anti-tumor T-cell populations. frontiersin.orgbiorxiv.org TCR Sequencing from tumor tissue or blood

Pharmacodynamic Biomarkers of this compound Activity in Preclinical Systems

Pharmacodynamic (PD) biomarkers are used to demonstrate that a drug is engaging its target and eliciting a biological response. For this compound, these biomarkers provide crucial evidence of its mechanism of action in preclinical models.

Key PD biomarkers for this class of inhibitors include:

Target Occupancy: Measurement of the extent to which the inhibitor is bound to PD-1 or PD-L1 on target cells.

Immune Cell Proliferation and Activation: An increase in the proliferation of peripheral and tumor-infiltrating T cells is an early sign of activity. bmj.com This is often measured by markers like Ki-67.

Changes in Immune Cell Populations: As noted, this compound is known to promote the infiltration of CD4+ T cells. medchemexpress.com Preclinical studies would also monitor for changes in CD8+ T cells and regulatory T cells (Tregs), with an increased CD8+/Treg ratio being a favorable indicator. jci.org

Cytokine Production: The blockade of the PD-1/PD-L1 pathway is expected to increase the production of pro-inflammatory cytokines by activated T cells. Preclinical studies measure levels of IFN-γ, Interleukin-2 (B1167480) (IL-2), and other Th1-associated cytokines in the tumor microenvironment and peripheral blood. aacrjournals.orgbmj.com An increase in IFN-γ and its downstream chemokines, such as CXCL9 and CXCL10, indicates the activation of an anti-tumor T-cell response. bmj.com

Molecular and Cellular Signatures Associated with Preclinical Response and Non-Response

Beyond single biomarkers, comprehensive molecular and cellular signatures can offer a more detailed understanding of response and resistance. While specific signatures for this compound have not been published, research on other PD-L1 inhibitors provides a framework for the types of analyses that would be conducted in preclinical studies.

Transcriptomic analysis (RNA-seq) of tumors from treated animal models can identify gene expression signatures associated with response or non-response. For example, an "Innate Anti-PD-1 Resistance (IPRES)" signature has been described in non-responding tumors, which is characterized by the upregulation of genes involved in mesenchymal transition, cell adhesion, and angiogenesis. nih.gov In contrast, responding tumors often exhibit a T-cell inflamed gene signature, including genes for T-cell markers and effector molecules like Granzyme B. aacrjournals.org

Cellular-level analyses might reveal that non-responding tumors have a higher infiltration of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) or M2-polarized tumor-associated macrophages (TAMs) that create a hostile environment for T-cell function. nih.gov Understanding these signatures is critical for identifying potential combination therapy strategies to overcome resistance.

Development of Non-Invasive Preclinical Imaging Modalities for Target Engagement

Non-invasive imaging techniques, particularly Positron Emission Tomography (PET), are powerful tools in translational research. frontiersin.orgnih.gov They allow for the real-time, whole-body visualization and quantification of target expression and drug engagement, overcoming limitations of invasive biopsies which are prone to sampling bias due to tumor heterogeneity. frontiersin.orgaacrjournals.org

For an agent like this compound, specific PET tracers would ideally be developed to:

Quantify Baseline PD-L1 Expression: A radiolabeled molecule (antibody, fragment, or small molecule) that binds to PD-L1 could be used to image its expression across all tumor sites before treatment. thno.orgaacrjournals.org This can help stratify subjects in preclinical trials.

Measure Target Engagement: A key application is to quantify the degree to which this compound occupies the PD-L1 target. This can be achieved using a radiolabeled tracer that competes for the same binding site as the drug. jci.org A decrease in the PET signal after administration of this compound would indicate successful target engagement. jci.org

Monitor Dynamic Changes: PD-L1 expression can change during therapy. nih.gov PET imaging allows for longitudinal monitoring of these changes, providing insights into adaptive resistance mechanisms.

While no specific PET tracers for this compound are described in the literature, various formats, including full antibodies, antibody fragments (e.g., nanobodies), and small molecules, have been developed for imaging the PD-1/PD-L1 axis. frontiersin.orgimmune-image.eu

Table 2: Examples of PET Tracer Formats for PD-1/PD-L1 Imaging

Tracer Format Radionuclide Example Advantages Disadvantages
Full Monoclonal Antibody Zirconium-89 (89Zr) High affinity and specificity. frontiersin.org Slow clearance, leading to high background signal; long half-life of isotope needed. nih.gov
Antibody Fragment (e.g., Nanobody) Gallium-68 (B1239309) (68Ga), Fluorine-18 (B77423) (18F) Rapid clearance, good tumor penetration, high-contrast images. nih.gov Potential for high kidney uptake. nih.gov
Peptide Copper-64 (64Cu) Fast kinetics, allowing for same-day imaging. nih.gov Can have lower affinity and higher off-target uptake (e.g., liver, kidneys). nih.gov
Small Molecule Fluorine-18 (18F), Gallium-68 (68Ga) Very rapid clearance and excellent tumor penetration. researchgate.net Development is challenging; may have lower specificity. researchgate.net

Future Directions and Emerging Research Avenues for Pd 1/pd L1 Small Molecule Inhibitors

Development of Next-Generation Small Molecule Inhibitors with Enhanced Properties

The development of small-molecule PD-1/PD-L1 inhibitors is rapidly evolving, with a focus on creating next-generation compounds that overcome the limitations of both antibody-based therapies and early-stage small molecules. aacrjournals.org The primary goals are to enhance potency, selectivity, and pharmacokinetic properties to deliver more effective and convenient treatment options. patsnap.com

Small molecules offer several potential advantages, including better penetration into the tumor microenvironment, the possibility of oral administration, shorter half-lives for more manageable side effects, and lower manufacturing costs. aacrjournals.orgnih.gov Research efforts are concentrated on optimizing these characteristics. Medicinal chemistry campaigns are focused on improving potency from the micromolar to the nanomolar and even picomolar range. nih.gov For instance, through structural simplification and optimization, compound A9 was developed, exhibiting a potent IC₅₀ value of 0.93 nM in blocking the PD-1/PD-L1 interaction. nih.gov

A critical area of development is enhancing properties like brain penetration, which is severely limited for antibody therapies. ascopubs.org This is particularly important for treating primary brain tumors like glioblastoma or brain metastases. ascopubs.org The small molecule JBI-2174 has demonstrated not only potent inhibition of the PD-1/PD-L1 pathway (IC₅₀ of ~1 nM) but also excellent oral bioavailability and sustained brain exposure in preclinical models. ascopubs.org This represents a significant step toward effective oral therapies for cancers affecting the central nervous system. ascopubs.org The development pipeline aims to produce compounds with robust anti-tumor activity comparable to approved antibodies but with the superior pharmacological profile of a small molecule. patsnap.compatsnap.com

Table 1: Properties of Selected Next-Generation PD-L1 Small Molecule Inhibitors

CompoundReported Potency (IC₅₀)Key Enhanced PropertiesMechanism of Action
JBI-2174~1 nMExcellent oral bioavailability, Sustained brain exposureInduces PD-L1 dimerization
A90.93 nMHigh binding affinity (K_D = 3.64 nM)Inhibits PD-1/PD-L1 interaction
BMS-20218 nMFirst co-crystal structure with hPD-L1Induces and stabilizes PD-L1 homodimers

Exploration of Novel PD-1/PD-L1 Pathway Modulators and Inverse Agonists

Initial research into small-molecule PD-1/PD-L1 inhibitors focused on directly blocking the protein-protein interaction. nih.gov The most well-characterized mechanism involves small molecules binding to a hydrophobic pocket on PD-L1, which induces and stabilizes the formation of PD-L1 homodimers. nih.govnih.gov This dimerization effectively sequesters PD-L1, making its binding surface for PD-1 inaccessible and thus preventing the transmission of the inhibitory signal to T cells. nih.gov

Another theoretical avenue of exploration is the development of inverse agonists. While a typical antagonist blocks the action of an agonist, an inverse agonist binds to the same receptor and elicits the opposite pharmacological response. In the context of the PD-1/PD-L1 pathway, an inverse agonist could theoretically bind to PD-1 and transduce a signal that actively promotes T-cell activation, rather than simply alleviating inhibition. While specific inverse agonists for the PD-1 receptor have not yet been prominently reported in preclinical studies, the concept represents an innovative future direction for modulating immune checkpoint pathways beyond simple blockade.

Table 2: Mechanisms of PD-1/PD-L1 Pathway Modulation by Small Molecules

MechanismDescriptionExample Compound Class
Interaction Blockade via DimerizationBinds to PD-L1 and induces its homodimerization, occluding the PD-1 binding site.Biphenyl (B1667301) derivatives (e.g., BMS-202) nih.gov
Induction of PD-L1 InternalizationBinds to PD-L1 and causes the receptor to be internalized from the cell surface. patsnap.comNovel PD-L1 antagonists patsnap.com
Inverse Agonism (Exploratory)Binds to PD-1 and actively promotes a T-cell-activating signal.Theoretical

Integration of Artificial Intelligence and Machine Learning in PD-1/PD-L1 Inhibitor Drug Discovery and Optimization

The discovery and optimization of novel drugs is a time-consuming and expensive process. nih.gov The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing this landscape by enabling the rapid and efficient design of new small-molecule inhibitors. nih.govworktribe.com These computational approaches are being applied across the entire drug discovery pipeline. mdpi.comnih.gov

Biomarker Identification and Patient Stratification: Beyond drug design, AI is being used to improve the clinical application of checkpoint inhibitors. nih.gov Deep learning models can analyze digital pathology images of patient tumors to identify complex patterns and biomarkers that correlate with a patient's likely response to PD-1/PD-L1 blockade. medpagetoday.com This information is not only crucial for selecting the right patients for treatment but also provides valuable insights that can guide the design of next-generation drugs tailored to specific tumor microenvironments or resistance mechanisms. nih.govmedpagetoday.com

Table 4: Applications of AI/ML in the PD-1/PD-L1 Inhibitor Discovery Pipeline

Discovery StageAI/ML ApplicationDescription
Target IdentificationGenomic & Proteomic AnalysisIdentifies and validates novel immune checkpoint targets by analyzing large biological datasets. worktribe.com
Hit IdentificationVirtual Screening & Molecular DockingScreens vast chemical libraries computationally to find initial compounds that bind to PD-L1. nih.gov
Lead GenerationGenerative Models (De Novo Design)Designs novel molecules from scratch with optimized drug-like properties. asco.org
Lead OptimizationPredictive Modeling (ADMET)Predicts absorption, distribution, metabolism, excretion, and toxicity properties to refine candidates. alacrita.com
Clinical ApplicationBiomarker Discovery from ImagingAnalyzes pathology slides to predict patient response and guide therapy development. medpagetoday.com

Q & A

Q. What is the molecular mechanism by which PD-1/PD-L1-IN-26 disrupts the PD-1/PD-L1 signaling axis?

this compound functions as a small-molecule inhibitor that binds to PD-L1 or PD-1, blocking their interaction. This prevents immune evasion by tumor cells, allowing T-cells to recognize and attack cancer cells. Methodologically, surface plasmon resonance (SPR) or co-crystallization studies are used to validate binding affinity and structural interactions. Preclinical validation often involves flow cytometry to measure T-cell activation markers (e.g., IFN-γ, CD8+ proliferation) in PD-L1-expressing tumor models .

Q. What standardized assays are recommended for quantifying PD-L1 expression in preclinical models?

Immunohistochemistry (IHC) with validated antibodies (e.g., 22C3 or 28-8 clones) remains the gold standard. Key steps include tissue fixation optimization, antigen retrieval, and scoring systems (e.g., tumor proportion score or combined positive score). Ensure inter-laboratory reproducibility by adhering to CAP-ACP guidelines, which recommend rigorous validation of staining protocols and inter-observer concordance testing .

Q. How should researchers design in vivo studies to evaluate this compound efficacy?

Use syngeneic mouse models with PD-L1+ tumors (e.g., MC38 or CT26). Administer this compound at doses calibrated to human pharmacokinetic equivalents (e.g., 3–10 mg/kg every 3–7 days). Primary endpoints include tumor growth inhibition and survival analysis; secondary endpoints assess immune infiltrates via multiplex IHC. Include control arms with anti-PD-1 antibodies (e.g., nivolumab) for comparative efficacy .

Advanced Research Questions

Q. How can researchers resolve contradictions in PD-L1 biomarker predictive value across clinical datasets?

Discrepancies arise from heterogeneous scoring systems, tumor microenvironments, and assay platforms. To address this:

  • Perform meta-analyses stratifying patients by PD-L1 expression thresholds (e.g., ≥1% vs. ≥50% tumor cells).
  • Integrate multiplex spatial profiling (e.g., CODEX) to evaluate PD-L1 co-expression with other immune checkpoints (e.g., CTLA-4, LAG-3).
  • Use machine learning to correlate dynamic PD-L1 changes with treatment response .

Q. What experimental strategies optimize this compound combination therapies?

Prioritize combinations based on mechanistic synergy:

  • With chemotherapy : Test sequential vs. concurrent administration to assess immune priming effects.
  • With targeted therapies : Evaluate kinase inhibitors (e.g., EGFR/ALK inhibitors) in genetically defined models.
  • With other immunotherapies : Screen for additive/synergistic effects using anti-CTLA-4 or STING agonists. Use factorial experimental designs to isolate interaction effects .

Q. How can researchers model acquired resistance to this compound in vitro?

Develop resistance by chronically exposing PD-L1+ cell lines (e.g., A549, H1975) to subtherapeutic doses. Characterize resistance mechanisms via RNA-seq (e.g., upregulated alternative checkpoints like TIM-3) or CRISPR screens to identify genetic drivers. Validate findings in patient-derived organoids treated with this compound .

Data Analysis & Interpretation

Q. What statistical methods are robust for analyzing immune-related response criteria (irRC) in this compound trials?

Use time-to-event analyses (Kaplan-Meier, Cox regression) for survival endpoints. For irRC, apply modified RECIST 1.1 criteria to account for delayed responses or pseudoprogression. Include landmark analyses (e.g., 6-month survival rate) and immune-related adverse event (irAE) incidence tables with Clopper-Pearson confidence intervals .

Q. How should researchers address discordant biomarker results between IHC and RNA-seq?

Discordance may stem from post-transcriptional regulation or stromal contamination. Mitigate by:

  • Performing laser-capture microdissection to isolate tumor-specific RNA.
  • Validating RNA-seq findings with digital PCR or Nanostring.
  • Reporting both protein and mRNA expression levels in supplementary datasets .

Methodological Challenges

Q. What protocols ensure reproducibility in this compound dose-response studies?

Standardize in vitro assays using ATP-based viability kits (e.g., CellTiter-Glo) with 72-hour exposure. For in vivo studies, use weight-based dosing adjusted weekly. Include vehicle controls and reference compounds (e.g., pembrolizumab) in all experiments. Publish raw data and analysis code in repositories like Figshare or Zenodo .

Q. How can researchers validate off-target effects of this compound?

Employ kinome-wide selectivity profiling (e.g., KINOMEscan) and transcriptomic analyses (RNA-seq) to identify unintended pathways. Use CRISPR-Cas9 PD-L1 knockout models to confirm on-target effects. Cross-validate findings with proteomic mass spectrometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.